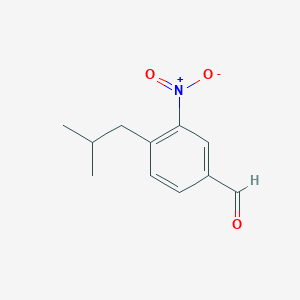

4-Isobutyl-3-nitrobenzaldehyde

Description

4-Isobutyl-3-nitrobenzaldehyde is an aromatic aldehyde derivative featuring a nitro group at the 3-position and an isobutyl substituent at the 4-position of the benzene ring. This compound belongs to the nitrobenzaldehyde family, which is widely studied for its reactivity in organic synthesis, particularly in condensation reactions, heterocyclic compound formation, and as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-(2-methylpropyl)-3-nitrobenzaldehyde |

InChI |

InChI=1S/C11H13NO3/c1-8(2)5-10-4-3-9(7-13)6-11(10)12(14)15/h3-4,6-8H,5H2,1-2H3 |

InChI Key |

LALFBHCBCOGDQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

4-Methyl-3-nitrobenzaldehyde Structure: Benzaldehyde with a methyl group (CH₃) at the 4-position and nitro (NO₂) at the 3-position. Properties: Lower molecular weight (179.17 g/mol vs. 4-isobutyl analog’s estimated 235.28 g/mol) and higher solubility in polar solvents due to reduced steric hindrance. Applications: Widely used in synthesizing Schiff bases and heterocycles; pilot-scale availability highlights industrial relevance .

4-Chloro-3-nitrobenzaldehyde (CAS 16588-34-4)

- Structure : Chlorine (Cl) substituent at the 4-position.

- Properties : Electron-withdrawing Cl enhances electrophilicity at the aldehyde group, favoring nucleophilic aromatic substitution. Melting point (MP): ~85–88°C, higher than 4-methyl analogs due to stronger intermolecular forces.

- Applications : Intermediate in pharmaceutical synthesis (e.g., antiviral agents) .

4-Benzyloxybenzaldehyde

- Structure : Benzyloxy (OCH₂C₆H₅) group at the 4-position.

- Properties : Increased aromaticity and steric bulk compared to 4-isobutyl derivatives. Likely lower volatility and altered redox behavior due to the electron-donating benzyloxy group.

- Applications : Used in polymer chemistry and as a protecting group in multistep syntheses .

Comparative Data Table

Research Findings and Functional Differences

- Reactivity: The isobutyl group in this compound introduces steric effects that reduce reaction rates in nucleophilic additions compared to 4-methyl or 4-chloro derivatives. For example, in Knoevenagel condensations, the bulkier isobutyl group may hinder enolate formation, requiring harsher conditions . Electron-withdrawing vs. donating groups: The nitro group (electron-withdrawing) in all analogs activates the aldehyde toward nucleophilic attack, but the 4-substituent modulates this effect. Chlorine (electron-withdrawing) further enhances electrophilicity, while isobutyl (electron-donating) slightly diminishes it.

- Solubility and Stability: this compound is expected to exhibit lower water solubility compared to 4-methyl or 4-chloro analogs due to increased hydrophobicity. This property may favor its use in non-polar reaction media or lipid-based formulations. Thermal stability studies on nitrobenzaldehydes suggest that bulky substituents like isobutyl improve resistance to decomposition under heating, critical for high-temperature reactions .

Synthetic Utility :

- 4-Chloro-3-nitrobenzaldehyde is preferred in SNAr reactions (e.g., coupling with amines), whereas the isobutyl variant is more suited for Friedel-Crafts alkylation or as a chiral building block in asymmetric synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.